Methyl 1-(p-tolyl)cyclopropanecarboxylate

Overview

Description

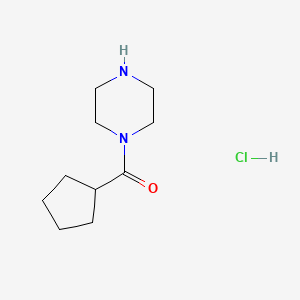

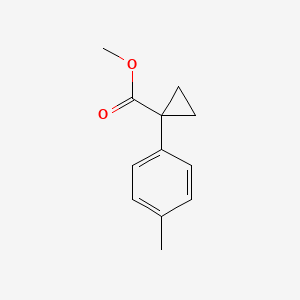

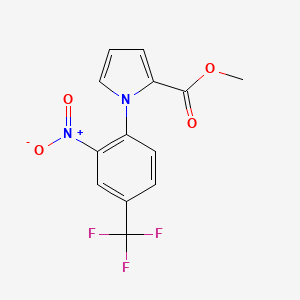

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is used in various applications, including structure-activity studies of small carboxylic acids (SCAs) and the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Molecular Structure Analysis

The molecular structure of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” consists of a cyclopropane ring attached to a carboxylate group and a p-tolyl group. The p-tolyl group is a functional group related to toluene, consisting of a methyl group and an aromatic ring .Scientific Research Applications

1. Crystal Structure Analysis

- Application Summary: The compound “Methyl 1-(p-tolyl)cyclopropanecarboxylate” has been used in the study of crystal structures. The molecular structure of the compound was analyzed and presented .

- Methods of Application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colorless block with a size of 0.16 × 0.09 × 0.08 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker D8 VENTURE .

- Results: The crystal structure was determined to be monoclinic, P 2 1 (no. 4), with a = 8.3293 (4) Å, b = 11.3947 (5) Å, c = 8.9536 (4) Å, β = 108.489 (2)°, V = 805.92 (6) Å 3, Z = 2, Rgt ( F ) = 0.0495, wRref ( F 2 ) = 0.1094, T = 150 K .

2. Ethylene Agonist

- Application Summary: Methyl 1-aminocyclopropanecarboxylate, a structural analog of “Methyl 1-(p-tolyl)cyclopropanecarboxylate”, has been identified as an ethylene agonist. It triggers enhanced ethylene-related responses in plants .

- Methods of Application: The compound was applied to plants and its effects on various ethylene-related responses were observed. These included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

- Results: A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control. RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .

properties

IUPAC Name |

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKNOCBCIJGIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(p-tolyl)cyclopropanecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

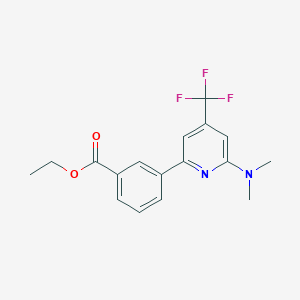

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)